3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with phenyl and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the compound’s structure, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, which is a part of the compound’s structure, has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have been associated with various bioactivity effects, indicating that they might affect multiple biochemical pathways .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1). These interactions are primarily inhibitory, leading to the suppression of their respective activities. For instance, the compound inhibits tubulin polymerization, which is essential for cell division, thereby exhibiting anti-cancer properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to downregulate the expression of pro-inflammatory proteins such as inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated murine RAW 264.7 macrophages . Additionally, it exhibits neuroprotective activity by protecting neuroblastoma SH-SY5Y cells from 6-hydroxydopamine-induced cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits Hsp90, a chaperone protein involved in the stabilization and activation of many client proteins, thereby inducing the degradation of these proteins and inhibiting cancer cell growth .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and neuroprotective activities . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
The synthesis of 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization with an appropriate β-diketone or β-ketoester to yield the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Comparison with Similar Compounds
3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Phenyl-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine: This compound has a similar structure but with a single methoxy group, which may result in different biological activities and properties.
3-Phenyl-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine: The presence of two methoxy groups instead of three can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its trimethoxyphenyl group, which enhances its biological activity and specificity compared to other derivatives .
Properties
IUPAC Name |
3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMAXVYWIMCHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587545 | |
Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-41-7 | |
Record name | 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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